
2-glyceryl-Prostaglandin F2alpha
Beschreibung
Chemical Structure and Nomenclature
2-Glyceryl-Prostaglandin F2alpha possesses the molecular formula C23H40O7 and a molecular weight of 428.6 g/mol. The compound is formally classified as a 2-monoglyceride obtained through condensation of the carboxy group of Prostaglandin F2alpha with the 2-hydroxy group of glycerol. The systematic International Union of Pure and Applied Chemistry name for this compound is 1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate.
The structural architecture of this compound incorporates the characteristic prostanoid backbone featuring a cyclopentane ring with multiple hydroxyl substituents, coupled to a glycerol moiety through an ester linkage at the 2-position. This configuration creates a unique three-dimensional molecular geometry that influences both its stability and biological activity profile. The compound exhibits defined stereochemistry with five of six stereocenters clearly established, contributing to its specific receptor binding properties and enzymatic interactions.
Eigenschaften
Molekularformel |
C23H40O7 |
---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
MCKWHVMNQVXLMH-PKBBWAGBSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Reproductive Health
Mechanism of Action:
2-Glyceryl-Prostaglandin F2alpha primarily acts through the FP receptor, which is a G protein-coupled receptor that mediates several physiological processes. Activation of the FP receptor leads to intracellular calcium mobilization and subsequent signaling cascades that influence smooth muscle contraction and cellular proliferation .
Clinical Implications:
Research indicates that this compound may play a role in modulating uterine contractions during labor. Studies have shown that PGF2alpha can enhance the expression of its receptors in human uterine myocytes, particularly in response to inflammatory cytokines such as interleukin-1β . This suggests potential therapeutic applications in managing labor induction and treating various reproductive disorders.
Inflammation
Role in Inflammatory Responses:
this compound has been implicated in the modulation of inflammatory responses. It activates NF-κB and MAP kinases, leading to increased expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines . This action highlights its potential as a target for anti-inflammatory therapies.
Case Studies:
In vitro studies using myometrial cells demonstrated that this compound significantly increased inflammation markers, suggesting its role in pathological conditions characterized by excessive inflammation . Further investigations are needed to explore its therapeutic potential in chronic inflammatory diseases.
Ocular Health
Therapeutic Applications:
The compound has also been studied for its effects on ocular health, particularly in treating conditions like glaucoma. Prostaglandin analogs, including those derived from PGF2alpha, are used clinically to reduce intraocular pressure by enhancing aqueous humor outflow . this compound's ability to modulate FP receptor activity may enhance these effects.
Research Findings:
Studies have shown that this compound can elicit significant calcium mobilization in ocular tissues, indicating its potential efficacy as a treatment for ocular hypertension .
Data Summary
Application Area | Mechanism of Action | Clinical Relevance |
---|---|---|
Reproductive Health | Activates FP receptor, influencing uterine contractions | Potential use in labor induction |
Inflammation | Modulates NF-κB and MAP kinase pathways | Target for anti-inflammatory therapies |
Ocular Health | Enhances aqueous humor outflow via FP receptor activation | Treatment for glaucoma and ocular hypertension |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Differences
Receptor Selectivity and Signaling
- 2-Glyceryl-PGF2α : Primarily activates FP receptors, similar to PGF2α, but with prolonged activity due to reduced enzymatic degradation .
- PGF2α : Binds FP receptors, inducing smooth muscle contraction and luteolysis. Cross-reacts with EP receptors at high concentrations .
- Latanoprost/Bimatoprost: FP-selective with minimal cross-reactivity, enhancing therapeutic specificity for ocular tissues .
Metabolic Pathways
- 2-Glyceryl-PGF2α : Glyceryl esterification delays hydrolysis by esterases, extending half-life .
- Native PGF2α : Rapidly metabolized via β-oxidation and dehydrogenation .
- 8-Iso-PGF2α: Generated non-enzymatically via free radical-induced lipid peroxidation, independent of COX .
Key Research Findings
Bladder Physiology :
- 2-Glyceryl-PGF2α and PGF2α increase bladder urothelium/lamina propria (U&LP) tension by 65–88% via FP receptors .
- FP antagonist AL-8810 inhibits 2-Glyceryl-PGF2α-induced contractions, confirming FP-mediated signaling .
Ocular Effects: Latanoprost and bimatoprost reduce intraocular pressure by 25–30% in glaucoma patients, outperforming native PGF2α in stability and efficacy .
Oxidative Stress: 8-Iso-PGF2α levels correlate with cardiovascular and neurodegenerative diseases, serving as a non-COX-derived biomarker .
Vorbereitungsmethoden
Substrate Specificity of COX-2 for 2-Arachidonoylglycerol
2-Glyceryl-PGF2α is synthesized endogenously through the oxygenation of 2-AG, an endocannabinoid, by COX-2. Unlike cyclooxygenase-1 (COX-1), which preferentially oxidizes free arachidonic acid, COX-2 exhibits a unique capacity to oxygenate neutral lipid substrates like 2-AG. Kinetic studies demonstrate that 2-AG is a high-affinity substrate for COX-2, with a k<sub>cat</sub>/K<sub>m</sub> ratio comparable to that of arachidonic acid. This selectivity arises from structural differences in the COX-2 active site, which accommodates the bulkier glyceryl moiety of 2-AG.
Conversion of 2-AG to PGH2-Glyceryl Ester
The enzymatic pathway begins with the insertion of molecular oxygen into 2-AG, forming the unstable endoperoxide intermediate PGH2-glyceryl ester (PGH2-G). This reaction mirrors the classical COX-mediated synthesis of PGH2 from arachidonic acid but retains the glyceryl ester group throughout the process. Structural analyses of COX-2 bound to 2-AG suggest that the glyceryl group stabilizes the substrate in a conformation favorable for oxygenation.
Terminal Synthases in 2-Glyceryl-PGF2α Production
PGH2-G is subsequently converted to 2-glyceryl-PGF2α by terminal prostaglandin synthases. While specific enzymes responsible for this step remain under investigation, evidence points to the involvement of aldo-keto reductase 1C3 (AKR1C3), which catalyzes the reduction of PGH2 to PGF2α in non-esterified prostaglandin synthesis. AKR1C3 exhibits broad substrate specificity, and its ability to process glyceryl-esterified intermediates is inferred from its structural flexibility. In primate granulosa cells, AKR1C3 mRNA and protein levels peak during the periovulatory period, coinciding with elevated PGF2α synthesis.
Table 1: Enzymatic Pathway for 2-Glyceryl-PGF2α Synthesis
Chemical Synthesis Strategies
Semi-Synthesis from Prostaglandin F2α
Chemical synthesis of 2-glyceryl-PGF2α often begins with the preparation of PGF2α, followed by esterification with glycerol. The seminal total synthesis of PGF2α by Elias J. Corey in 1969 laid the groundwork for modern approaches. Corey’s 17-step linear synthesis utilized a stereocontrolled Diels-Alder reaction, Baeyer-Villiger oxidation, and Horner-Wadsworth-Emmons olefination to construct the prostaglandin backbone. Contemporary modifications employ enzymatic resolution to obtain enantiomerically pure intermediates, improving overall yield.
Esterification of PGF2α with Glycerol
The glyceryl ester moiety is introduced via Steglich esterification or enzyme-catalyzed transesterification. In the Steglich method, PGF2α is reacted with glycerol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Enzymatic approaches using lipases (e.g., Candida antarctica lipase B) offer superior regioselectivity, favoring esterification at the sn-2 position of glycerol.
Table 2: Comparison of Esterification Methods
Method | Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
Steglich | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 60–70% | Low (mixture of sn-1 and sn-2 esters) |
Enzymatic | Lipase B, glycerol, 37°C | 85–90% | High (sn-2 ester predominant) |
Challenges and Optimization Strategies
Stability of Glyceryl Esters
2-Glyceryl-PGF2α is susceptible to hydrolysis by esterases in biological systems, complicating its isolation. Synthesis protocols often include esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) during enzymatic reactions to preserve the glyceryl moiety. In chemical synthesis, protecting groups (e.g., tert-butyldimethylsilyl) are employed to shield hydroxyl groups during esterification.
Scalability of Enzymatic Synthesis
While COX-2-mediated synthesis is physiologically relevant, industrial-scale production faces challenges due to enzyme instability and the cost of recombinant COX-2. Immobilization of COX-2 on solid supports (e.g., chitosan beads) enhances reusability and stabilizes the enzyme under reaction conditions.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 397.269) and fragmentation patterns characteristic of the glyceryl ester.
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR spectra display distinct signals for the glyceryl protons (δ 4.15–4.30 ppm) and the prostaglandin α-chain (δ 5.40–5.60 ppm).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.